molecular formula C11H12N2O3S B1426589 N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-82-6

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1426589
CAS No.: 1352999-82-6
M. Wt: 252.29 g/mol
InChI Key: OPMSKQDXINLAHZ-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 5-methoxy-1,3-benzothiazole with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzothiazole ring can undergo substitution reactions with different electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry: N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Researchers investigate its efficacy and safety in preclinical and clinical studies to determine its suitability as a therapeutic agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential bacterial enzymes.

Comparison with Similar Compounds

    5-methoxy-1,3-benzothiazole: A related compound with similar structural features but lacking the N-methylglycine moiety.

    N-methylglycine: A simple amino acid derivative that forms part of the structure of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine.

    Benzothiazole derivatives: A broad class of compounds with diverse biological activities and applications.

Uniqueness: this compound is unique due to the combination of the benzothiazole ring and the N-methylglycine moiety This unique structure imparts specific properties and activities that distinguish it from other similar compounds

Properties

IUPAC Name

2-[(5-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-13(6-10(14)15)11-12-8-5-7(16-2)3-4-9(8)17-11/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMSKQDXINLAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 3
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 4
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

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